肉豆蔻素 A2

描述

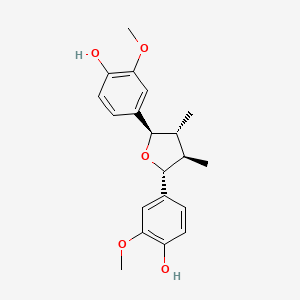

Fragransin A2 is a lignan that can be isolated from the stems of Knema furfuracea (Myristicaceae) . It has shown anticancer activity .

Synthesis Analysis

The divergent syntheses of Fragransin A2 are detailed in a study . An early-stage modified Kowalski one-carbon homologation reaction is utilized to construct the central γ-butyrolactone framework with the two necessary β, γ-vicinal stereogenic centers . The two common chiral γ-butyrolactone intermediates were designed to be capable of assembling five different optically active tetrahydrofuran lignans from commercially available materials in a concise and effective divergent manner in five to eight steps .

Molecular Structure Analysis

The molecular formula of Fragransin A2 is C20H24O5 . The average mass is 344.402 Da and the monoisotopic mass is 344.162384 Da .

Chemical Reactions Analysis

In the synthesis of Fragransin A2, an asymmetric α-methylation cleanly proceeded to provide 3,4-dimethyl-5-aryldihydrofuran-2 (3 H)-one in a 96% yield as a single diastereomer .

Physical And Chemical Properties Analysis

Fragransin A2 has a density of 1.2±0.1 g/cm^3, a boiling point of 509.7±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 81.0±3.0 kJ/mol and the flash point is 262.0±30.1 °C . The index of refraction is 1.565 and the molar refractivity is 95.5±0.3 cm^3 .

科学研究应用

Synthesis of Other Lignans

Fragransin A2 is used in the divergent syntheses of other lignans such as (-)-chicanine, (+)-galbelgin, (+)-talaumidin, and (+)-galbacin . An early-stage modified Kowalski one-carbon homologation reaction is utilized to construct the central γ-butyrolactone framework with the two necessary β,γ-vicinal stereogenic centers .

Anticancer Activity

Lignans, including Fragransin A2, have a broad spectrum of medicinal effects, including anticancer activity . They are becoming increasingly popular owing to their use in cancer therapy .

Anti-inflammatory Activity

Lignans such as Fragransin A2 have been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of various inflammatory conditions.

Neuroprotective Activity

Fragransin A2, like other lignans, has been found to have neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative diseases.

Antioxidant Activity

Lignans, including Fragransin A2, have been found to have antioxidant activities . This could make them useful in combating oxidative stress-related conditions.

Antiviral Activity

Fragransin A2, along with other lignans, has been found to have antiviral activities . This suggests potential applications in the treatment of viral infections.

Cytotoxic Activity

Fragransin A2 has been isolated from the seeds of Myristica fragrans (Vietnamese nutmeg) and investigated for its cytotoxic activity against eight cancer cell lines .

Structural Flexibility

Lignans like Fragransin A2 display remarkable structural flexibility with just two phenylpropane (C6-C3) subunits in their molecular framework . This structural diversity fuels considerable synthetic efforts owing to their molecular diversity and pharmacological profile .

作用机制

Target of Action

Fragransin A2 is a lignan, a type of polyphenolic compound Lignans are known to interact with a variety of cellular targets, including enzymes, receptors, and transport proteins, which contribute to their diverse biological activities .

Mode of Action

It has been shown to exhibit anticancer activity . This suggests that it may interact with targets involved in cell proliferation and survival, leading to the inhibition of cancer cell growth .

Biochemical Pathways

Lignans like fragransin a2 are known to influence a variety of biochemical pathways due to their interaction with multiple cellular targets . These pathways may include those involved in cell cycle regulation, apoptosis, and signal transduction, which could contribute to its observed anticancer activity .

Pharmacokinetics

The bioavailability of lignans can be influenced by factors such as their solubility, stability, and the presence of transport proteins .

Result of Action

Fragransin A2 has been shown to exhibit weak cytotoxic activity against the KB cell line (epidermoid carcinoma of the oral cavity), with an IC50 value of 16.26 μg/mL . This suggests that Fragransin A2 may induce cell death in cancer cells, contributing to its anticancer activity .

Action Environment

The action of Fragransin A2, like other lignans, can be influenced by various environmental factors. These may include the pH and composition of the cellular environment, the presence of other interacting molecules, and the specific characteristics of the target cells

安全和危害

属性

IUPAC Name |

4-[(2R,3R,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXMKSFJQLFOSO-IIBDXVJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](O[C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fragransin A2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

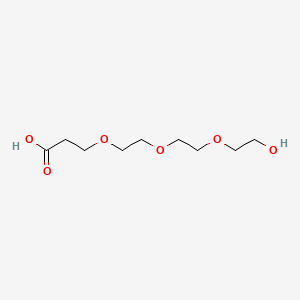

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2-Hydroxyethoxy)ethoxy]acetic Acid](/img/structure/B1673964.png)

![(3S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S,6S)-1-amino-3,7-dimethyl-6-(3-methylbutanoylamino)-1,5-dioxooctan-2-yl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B1673977.png)